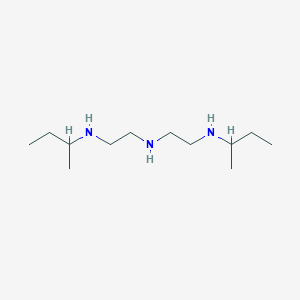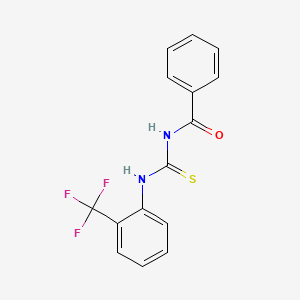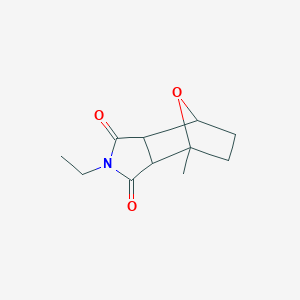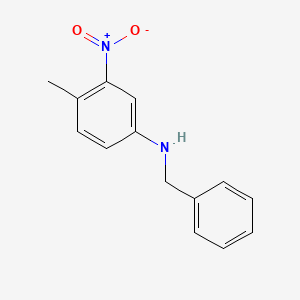
1,7-Di-(sec.-butyl)-diethylenetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Di-(sec.-butyl)-diethylenetriamine: is an organic compound that belongs to the class of diethylenetriamines It is characterized by the presence of two secondary butyl groups attached to the nitrogen atoms in the diethylenetriamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Di-(sec.-butyl)-diethylenetriamine can be synthesized through a multi-step process involving the reaction of diethylenetriamine with secondary butyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1,7-Di-(sec.-butyl)-diethylenetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Secondary butyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: 1,7-Di-(sec.-butyl)-diethylenetriamine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound can be used as a chelating agent to study metal ion interactions in biological systems.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with metal ions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1,7-Di-(sec.-butyl)-diethylenetriamine exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the diethylenetriamine backbone can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions.
Comparison with Similar Compounds
Diethylenetriamine: Lacks the secondary butyl groups, making it less hydrophobic.
Triethylenetetramine: Contains an additional ethylene group, altering its chelating properties.
Tetraethylenepentamine: Has more nitrogen atoms, providing more coordination sites for metal ions.
Uniqueness: 1,7-Di-(sec.-butyl)-diethylenetriamine is unique due to the presence of secondary butyl groups, which enhance its hydrophobicity and influence its chemical reactivity. This makes it particularly useful in applications where hydrophobic interactions are important.
Properties
CAS No. |
10524-43-3 |
|---|---|
Molecular Formula |
C12H29N3 |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
N'-butan-2-yl-N-[2-(butan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-5-11(3)14-9-7-13-8-10-15-12(4)6-2/h11-15H,5-10H2,1-4H3 |
InChI Key |
GSCPTGNMEGRVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCNCCNC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)










![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)


